4,5-Dichloro-3,6-dihydroxy-phthalonitrile
Description
Contextualization of Phthalonitrile (B49051) Chemistry in Contemporary Organic Synthesis and Materials Science Research
Phthalonitrile chemistry represents a vital and dynamic area of organic synthesis and materials science. Phthalonitriles, which are aromatic compounds bearing two adjacent cyano (-CN) groups, are critical intermediates in the synthesis of a variety of complex molecules. researchgate.net Their primary claim to fame lies in their role as precursors to phthalocyanines, a class of intensely colored macrocyclic compounds with a wide array of applications, including as pigments, dyes, and catalysts. researchgate.netnih.gov
In the realm of materials science, phthalonitrile-based resins are highly valued for their exceptional performance characteristics. These resins can be polymerized to form thermosetting polymers with outstanding thermal and oxidative stability, capable of withstanding prolonged exposure to temperatures exceeding 300°C. mdpi.com This makes them suitable for high-performance applications in the aerospace and electronics industries, where materials are subjected to harsh environments. mdpi.com The polymerization or "curing" of phthalonitrile monomers proceeds through the reaction of the nitrile groups to form highly stable, cross-linked aromatic structures like triazine and phthalocyanine (B1677752) rings. mdpi.com The versatility of phthalonitrile chemistry allows for the molecular-level modification of these resins, introducing different structural elements to tailor properties such as melting point, processability, and flame retardancy. mdpi.com
Significance of Halogenated and Hydroxylated Phthalonitrile Derivatives in Advanced Chemical Research
The introduction of halogen and hydroxyl functional groups onto the phthalonitrile backbone significantly broadens its chemical utility and the properties of its downstream products. Halogenated phthalonitriles, particularly chlorinated derivatives like 4,5-dichlorophthalonitrile (B145054), are exceptionally important as versatile intermediates. nih.govrsc.org The halogen atoms, such as chlorine, are reactive sites that can be readily substituted by nucleophiles. rsc.org This allows for the synthesis of a vast library of new phthalonitrile derivatives by introducing various functional groups, such as phenoxy or thioalkoxy moieties, thereby fine-tuning the electronic and physical properties of the resulting molecules. rsc.org
Hydroxylated phthalonitrile derivatives are also of great interest. The hydroxyl (-OH) groups can serve as reactive handles for further chemical transformations and can influence the final properties of polymers. For instance, dihydroxybenzene isomers are used to synthesize high-temperature phthalonitrile monomers for advanced polymers. researchgate.net Furthermore, hydroxylated derivatives have been noted for potentially reduced environmental persistence compared to their fully halogenated counterparts. In the context of phthalocyanines, the presence of related alkoxy (e.g., methoxy) groups, which can be derived from hydroxyl groups, has been shown to enhance properties like antioxidant activity. researchgate.netnih.govrsc.org The combination of both halogen and hydroxyl groups on the same phthalonitrile ring, therefore, creates a multifunctional building block with a rich potential for creating advanced materials.
Research Landscape and Emerging Applications of 4,5-Dichloro-3,6-dihydroxy-phthalonitrile
This compound is an important chemical intermediate that stands at the intersection of halogenated and hydroxylated phthalonitrile chemistry. Its molecular structure, featuring two chlorine atoms and two hydroxyl groups on the benzene (B151609) ring, makes it a valuable precursor for the synthesis of more complex organic compounds and functional materials.
A significant area of research for this compound is its use as a starting material for novel phthalocyanines and related macrocycles like porphyrazines. researchgate.net Research has shown that new phthalonitrile derivatives, synthesized from the closely related compound 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), serve as key intermediates for new phthalocyanine dyes. researchgate.netnih.govrsc.org These resulting phthalocyanines have demonstrated potent antioxidant and, in some studies, antitumor properties against various cell lines. researchgate.netnih.govrsc.org
Furthermore, metallated porphyrazines derived from this compound exhibit high thermal stability, with decomposition temperatures exceeding 300°C, suggesting their potential use in high-temperature catalysis. The compound itself has been noted for its potential to act as an antioxidant by scavenging free radicals. The reactive functional groups on the molecule allow it to undergo a variety of chemical transformations, positioning it as a versatile building block for the development of advanced materials, including antimicrobial coatings and specialized catalytic systems.
Data Table: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4640-41-9 | guidechem.comchemicalbook.com |
| Molecular Formula | C₈H₂Cl₂N₂O₂ | guidechem.com |
| Molecular Weight | 229.02 g/mol | |
| Synonyms | 1,2-Benzenedicarbonitrile, 4,5-dichloro-3,6-dihydroxy- | |
| 2,3-dichloro-5,6-dicyanohydroquinone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGAROPZNKYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1O)Cl)Cl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305904 | |
| Record name | 4,5-Dichloro-3,6-dihydroxy-phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-41-9 | |
| Record name | 4,5-Dichloro-3,6-dihydroxy-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4640-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 172566 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172566 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-3,6-dihydroxy-phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dichloro-3,6-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways to 4,5-Dichloro-3,6-dihydroxy-phthalonitrile
The preparation of this compound can be achieved through several established methods, primarily involving multi-step processes that incorporate chlorination and hydroxylation steps or through condensation reactions.
A common and traditional route to synthesize this compound involves a multi-step halogenation and nitrile introduction process. One approach begins with phthalonitrile (B49051), which undergoes chlorination with chlorine gas, followed by a hydroxylation step, often utilizing hydrogen peroxide as the hydroxylating agent.
An alternative multi-step pathway involves the chlorination of dihydroxyphthalonitrile precursors. Earlier protocols for this type of synthesis, such as the Wörle protocol, required harsh conditions including high temperatures of 160°C and the use of triethylphosphite. More recent improvements, however, have focused on milder reaction conditions.
Condensation reactions represent another key strategy for the synthesis of this compound. These reactions can offer high yields, with one reported condensation reaction achieving a 94% yield under reflux conditions. This high efficiency marks a significant improvement over methods used for analogous brominated compounds, which often necessitate stringent temperature control. The starting materials for these condensations can be derived from precursors like pyrocatechol (B87986), which can be used to synthesize the intermediate 4,5-dihydroxyphthalonitrile. researchgate.net
Advanced Synthetic Strategies and Process Optimization
Research into the synthesis of this compound has also focused on optimizing existing methods to enhance yield and purity, as well as gaining a deeper understanding of the reaction mechanisms.
Significant progress has been made in improving the efficiency of synthetic routes. An improved protocol developed by Baklagin and colleagues for the chlorination of dihydroxyphthalonitrile precursors replaces harsh traditional conditions with milder bases such as sodium carbonate (Na₂CO₃) or caesium carbonate (Cs₂CO₃). This updated method results in yields of 14–26% over a 24-hour reaction period and helps in reducing the formation of side products. As mentioned previously, condensation reactions have been shown to achieve yields as high as 94%.
| Synthetic Protocol | Reagents/Conditions | Yield | Reference |
| Improved Baklagin Protocol | Dihydroxyphthalonitrile precursors, Na₂CO₃ or Cs₂CO₃ | 14-26% | |
| Condensation Reaction | Reflux conditions | 94% |
The formation of this compound involves key chemical transformations. The process of synthesizing the precursor, 4,5-dihydroxyphthalonitrile, from pyrocatechol provides a foundation for understanding the subsequent steps. researchgate.net The reactions leading to the final chlorinated and hydroxylated product involve the precise introduction of functional groups onto the benzene (B151609) ring. The selection of milder bases in newer protocols, for instance, is a strategic choice to control the reaction pathway and minimize unwanted byproducts, suggesting a sensitivity of the reaction mechanism to the basicity of the reaction medium.
This compound as a Key Intermediate in Complex Organic Synthesis
The utility of this compound extends to its role as a versatile intermediate in the synthesis of more elaborate organic compounds. Its reactive chlorine and hydroxyl functional groups allow for a variety of subsequent chemical transformations.
The compound can undergo oxidation to form carboxylic acids or ketones using common oxidizing agents like potassium permanganate (B83412) or chromic acid. Conversely, it can be reduced to produce amines or alcohols with reducing agents such as lithium aluminum hydride (LiAlH₄).
Derivatization and Functionalization Studies
Chemical Transformations of the 4,5-Dichloro-3,6-dihydroxy-phthalonitrile Core
The core structure of this compound can undergo a variety of chemical transformations, allowing for the strategic introduction of different functionalities and properties.
The chlorine atoms located at the 4- and 5-positions of the benzene (B151609) ring are susceptible to nucleophilic substitution. This reactivity allows for the replacement of the chlorine atoms by a range of nucleophiles, providing a direct pathway to further functionalize the molecule. This substitution is a key strategy for modifying the electronic properties and solubility of the resulting compounds and their derivatives. For instance, the reaction of 4,5-dichlorophthalonitrile (B145054) with potassium fluoride (B91410) is a known method to produce 4,5-difluorophthalonitrile, highlighting the utility of this substitution pathway. umich.edu
The hydroxyl groups at the 3- and 6-positions offer another route for derivatization. These groups can be functionalized through various reactions, such as etherification. An example of this is the formation of 3,6-dibutoxy-4,5-dichlorobenzene-1,2-dicarbonitrile from the parent compound. guidechem.comchemsrc.com While many derivatization studies are performed on the macrocyclic systems formed from the phthalonitrile (B49051), the principles apply to the core hydroxyl functionalities. For example, after incorporation into a silicon phthalocyanine (B1677752) (SiPc) structure, the corresponding axial hydroxyl groups can be converted into alkoxy, silanol (B1196071), or carboxylate groups, which enhances solubility or improves thermal stability for optoelectronic applications.
Table 1: Examples of Hydroxyl Group Derivatization Products
| Derivative Class | Reagent/Conditions | Product Example | Key Outcome | Source(s) |
| Alkoxy (Ether) | ROH, toluene, pyridine, 120°C | SiPc(OR)₂ | Enhanced solubility | |
| Silanol (Silyl Ether) | R₃SiOH, reflux, 120°C | SiPc(OSiR₃)₂ | Improved thermal stability | |
| Carboxylate (Ester) | RCOOH, methoxyethyl ether, 160°C | SiPc(OOCR)₂ | Tunable electronic properties | |
| Alkoxy (Ether) | Butanol/Base | 3,6-dibutoxy-4,5-dichlorobenzene-1,2-dicarbonitrile | Precursor for further synthesis | guidechem.comchemsrc.com |
The phthalonitrile moiety itself is redox-active. The core compound can be oxidized using common oxidizing agents like potassium permanganate (B83412) to yield products such as carboxylic acids or ketones. Conversely, it can undergo reduction to produce amines or alcohols, a transformation typically achieved with reducing agents like lithium aluminum hydride (LiAlH₄). These transformations alter the fundamental chemical nature of the nitrile groups, opening pathways to different classes of compounds.
Synthesis of Macrocyclic Systems from this compound
A significant application of this compound is its use as a building block for the synthesis of larger, conjugated macrocyclic systems like porphyrazines and phthalocyanines.
The defining reaction for forming these macrocycles is cyclotetramerization, where four molecules of the phthalonitrile precursor condense to form the characteristic extended π-system of the phthalocyanine or porphyrazine ring. This reaction is typically performed at high temperatures in the presence of a catalyst. google.com The choice of catalyst and reaction conditions can direct the synthesis towards either metal-containing or metal-free macrocycles and can influence the final yield, which typically ranges from 35% to 70%. The presence of metal salts, such as ZnCl₂ or NiCl₂, during the reaction leads to the formation of stable metallophthalocyanine or metalloporphyrazine complexes.
Table 2: Catalytic Conditions for Cyclotetramerization
| Catalyst | Temperature | Product | Yield | Source(s) |
| Li/pentanol | Reflux | Metal-free Porphyrazine (Pz) | 65–70% | |
| SiCl₄ | 205°C | Silicon Phthalocyanine Dichloride (SiPcCl₂) | 35–71% | |
| Nitrogenous Base/Glycol | 160–180°C | Metal-free Phthalocyanine | Not specified | google.com |
Metal-free phthalocyanines and porphyrazines can be synthesized directly from substituted phthalonitriles. google.comuzh.ch One established method involves heating the ortho-arylene dicyanide (such as this compound) in the presence of a nitrogenous base like piperidine (B6355638) and a glycol at temperatures between 160 and 180°C. google.com Another route utilizes a lithium/pentanol catalyst system under reflux conditions, which has been shown to produce metal-free porphyrazine derivatives in yields as high as 65-70%. An alternative, indirect strategy involves the initial synthesis of a zinc phthalocyanine, which acts as a template, followed by a demetallation step to yield the pure, metal-free macrocycle. uzh.ch
Cyclotetramerization for Porphyrazine and Phthalocyanine Network Formation
Synthesis of Metalloporphyrazine and Metallophthalocyanine Complexes (e.g., Zn, Ni, Co, Cu)
The primary route to synthesizing metallophthalocyanines from phthalonitrile precursors is through a cyclotetramerization reaction. This process typically involves heating the phthalonitrile derivative with a metal salt in a high-boiling point solvent. The central metal atom templates the formation of the macrocycle from four phthalonitrile units.
Commonly used solvents for these syntheses include high-boiling alcohols like n-pentanol, as well as dimethylformamide (DMF) and quinoline. researchgate.netresearchgate.net A strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to facilitate the reaction. researchgate.netresearchgate.net The reaction temperature is a critical parameter, often exceeding 150°C. researchgate.netmdpi.com
The synthesis of metallophthalocyanine complexes from this compound can be achieved by reacting it with various metal salts, such as zinc acetate (B1210297) (Zn(OAc)₂), nickel(II) chloride (NiCl₂), cobalt(II) chloride (CoCl₂), and copper(II) chloride (CuCl₂). researchgate.netmdpi.comnih.gov While the hydroxyl groups can be reactive, the primary reaction is the cyclotetramerization of the nitrile groups around the central metal ion.
Table 1: General Conditions for Metallophthalocyanine Synthesis
| Metal Ion | Metal Salt Example | Typical Solvent | Catalyst/Base | Typical Temperature (°C) |
| Zn(II) | Zn(OAc)₂ | n-hexanol, DMF | DBU | 160 |
| Ni(II) | NiCl₂ | n-pentanol, DMF | DBU | 160 |
| Co(II) | CoCl₂ | n-pentanol | DBU | 160 |
| Cu(II) | CuCl₂ | n-pentanol | DBU | 160 |
This table presents generalized conditions based on typical phthalocyanine syntheses. Specific conditions may vary. researchgate.netresearchgate.net
Research has demonstrated the successful synthesis of cobalt and copper phthalocyanine complexes from substituted phthalonitriles under conditions such as heating at 160°C in n-pentanol with DBU. researchgate.net Similarly, nickel phthalocyanine complexes have been prepared through the cyclotetramerization of substituted phthalonitriles in the presence of nickel salts. semanticscholar.orgejtas.com The synthesis of zinc phthalocyanines often employs zinc acetate in solvents like n-hexanol. researchgate.net
Engineering of Substituted Phthalonitrile Precursors for Tailored Macrocycle Properties
The properties of the resulting metallophthalocyanine macrocycles can be precisely tuned by modifying the starting phthalonitrile precursor. The this compound serves as an excellent starting point for such modifications. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.govumich.edu
For instance, 4,5-dichlorophthalonitrile is a widely used intermediate for preparing phthalonitriles with various substituents. nih.gov These substituents can influence key properties such as solubility, aggregation behavior, and electronic characteristics of the final phthalocyanine. nih.gov The introduction of bulky groups can increase solubility and prevent aggregation, which is often a problem with planar phthalocyanine molecules. nih.gov
The statistical condensation of two different phthalonitrile derivatives, one of which could be derived from this compound, leads to the formation of asymmetrically substituted (A3B type) phthalocyanines. nih.govnih.gov This method allows for the creation of macrocycles with unique and highly tailored properties. For example, a mixed cyclotetramerization of a 3,6-dialkylphthalonitrile with another aromatic dinitrile results in a 3:1 phthalocyanine, where three of the benzene rings have one substitution pattern and the fourth is different. nih.gov This approach is crucial for developing amphiphilic phthalocyanines, which have applications in areas like photodynamic therapy. nih.gov
Table 2: Examples of Substituted Phthalonitriles and their Influence on Macrocycle Properties
| Phthalonitrile Precursor | Resulting Phthalocyanine Type | Property Engineered | Application Area |
| 4,5-dihexylthiophthalonitrile | Symmetrically substituted | Excellent solubility in organic solvents | Materials Science |
| 4-chloro-5-(1,1-dicarbethoxymethyl)-phthalonitrile (with DiSHexPN) | Asymmetrically substituted (A3B) | Increased thermal stability | High-temperature applications |
| 4-nitrophthalonitrile derivatives | Substituted phthalocyanines | Varied electronic and photophysical properties | Catalysis, Sensors |
This table provides examples of how precursor engineering impacts the final product. DiSHexPN refers to 4,5-dihexylthiophthalonitrile. nih.govsemanticscholar.org
Design and Synthesis of Novel Analogues and Hybrid Structures
The versatility of phthalonitrile chemistry extends to the creation of novel analogues and complex hybrid structures. By reacting a substituted phthalonitrile, such as a derivative of this compound, with other molecular building blocks, new functionalities can be incorporated.
One approach is the synthesis of phthalocyanine-based hybrid materials, where the phthalocyanine unit is covalently linked to or non-covalently assembled with other functional molecules or nanomaterials. acs.org For example, phthalocyanine-fullerene dyads have been synthesized for applications in molecular photovoltaics. acs.org Hybrid structures involving phthalocyanines and carbon nanotubes have also been explored for their enhanced photoconductivity. researchgate.net
The synthesis of A3B-type phthalocyanines is a powerful strategy for creating novel analogues. conicet.gov.ar This can be achieved through the ring expansion of a subphthalocyanine (B1262678) with a substituted phthalonitrile derivative. conicet.gov.ar This method offers a more selective route to asymmetrically substituted phthalocyanines compared to statistical condensation. conicet.gov.ar These unsymmetrical structures can possess unique photophysical properties and have been investigated as potential agents in photodynamic therapy. conicet.gov.ar
Furthermore, the replacement of one of the benzene rings in the phthalocyanine macrocycle with a heterocyclic ring leads to phthalocyanine-like macrocycles with significantly altered properties, such as broadband absorption in the near-infrared region. nih.gov These novel structures open up new possibilities for applications in areas requiring specific light-harvesting capabilities.
Spectroscopic Characterization and Advanced Analytical Techniques
Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 4,5-dichloro-3,6-dihydroxy-phthalonitrile, NMR analysis confirms the presence and electronic environment of its key functional groups. In a suitable deuterated solvent like acetonitrile-d3 (B32919) (CD₃CN), the hydroxyl protons (O-H) typically appear as a broad singlet in the ¹H NMR spectrum due to chemical exchange. The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon atoms of the hydroxyl groups (C-O) and the cyano groups (C≡N). Paramagnetic broadening can sometimes complicate the interpretation of spectra, particularly in metal-complexed derivatives.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent |
|---|---|---|---|---|
| ¹H | 8.2 | Broad Singlet | O-H (hydroxyl) | CD₃CN |
| ¹³C | 151.3 | Singlet | C-O (hydroxyl) | CD₃CN |
| ¹³C | 113.8 | Singlet | C≡N (cyano) | CD₃CN |
Data sourced from experimental findings.
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
Fourier-transform infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands that correspond to its specific functional groups. A strong, sharp peak for the cyano (C≡N) group stretching vibration is a key identifier. Additionally, a broad absorption band is observed for the hydroxyl (O-H) group stretching. The presence of aromatic C=C stretching further confirms the benzene (B151609) ring structure. The absence of certain peaks, such as those above 3500 cm⁻¹, can indicate deprotonation of the hydroxyl groups in polar solvents.
Raman spectroscopy serves as a complementary technique to IR, providing information on non-polar bonds and symmetric vibrations, which can be weak or absent in IR spectra. While specific Raman data for this compound is not detailed in the provided sources, it would be utilized to confirm the vibrations of the carbon backbone and cyano groups.
Table 2: Key FTIR Absorption Bands for this compound
| Peak (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3358 | O-H stretching (hydroxyl) | Broad |
| 2232 | C≡N stretching (cyano) | Strong |
| 1623 | C=C aromatic stretching | Medium |
Data sourced from experimental findings.
Electronic Absorption and Emission Properties through Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.
The UV-Vis spectrum of this compound dissolved in a solvent like dichloromethane (B109758) (DCM) displays several absorption maxima (λ_max). These peaks are associated with π→π* and n→π* electronic transitions within the aromatic system and the cyano groups. For instance, a significant absorption is related to the HOMO→LUMO transition of the aromatic π-system. The electronic properties are sensitive to the solvent environment; a change in solvent polarity can cause a noticeable shift in the absorption maxima (solvatochromism), with red shifts often observed in more polar solvents.
Fluorescence spectroscopy, which measures the emission of light from a substance that has absorbed light, would be used to study the compound's emissive properties and excited state dynamics. While UV-Vis measures absorption, fluorescence provides data on the pathways by which the molecule returns to the ground state.
Table 3: UV-Vis Absorption Data for this compound
| λ_max (nm) | Transition Assignment | Solvent |
|---|---|---|
| 360 | HOMO→LUMO (aromatic π→π*) | DCM |
| 478 | Charge-transfer (Cl→O) | DCM |
| 628 | n→π* (cyano) | DCM |
| 726 | π→π* (conjugated system) | DCM |
Data sourced from experimental findings.
Mass Spectrometry (MS) and Elemental Analysis for Compositional Verification
Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the elemental composition and molecular weight of a compound.
Mass spectrometry ionizes the molecule and measures its mass-to-charge ratio, providing a precise molecular weight. For this compound, the expected monoisotopic mass is approximately 227.9493 g/mol , corresponding to the molecular formula C₈H₂Cl₂N₂O₂. guidechem.com This technique is crucial for verifying that the synthesized product has the correct mass.
Elemental analysis provides the percentage composition of each element in the compound. The theoretical composition can be calculated from the molecular formula and serves as a benchmark for purity assessment. Any significant deviation from these theoretical values would indicate the presence of impurities or an incorrect structure.
Table 4: Compositional Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₂Cl₂N₂O₂ |
| Molecular Weight | 229.02 g/mol |
| Monoisotopic Mass | 227.949333 Da chemspider.com |
| Theoretical %C | 41.95% |
| Theoretical %H | 0.88% |
| Theoretical %Cl | 30.96% |
| Theoretical %N | 12.23% |
Specialized Spectroscopic Investigations (e.g., Circular Dichroism, Resonance Raman) for Advanced Structural and Electronic Studies
For more in-depth analysis of molecular structure and electronics, specialized spectroscopic techniques can be employed.
Circular Dichroism (CD) spectroscopy is used to investigate chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. Although this compound is not inherently chiral, CD spectroscopy would be a valuable tool for studying its interactions with chiral environments or if it were incorporated into larger, chiral supramolecular structures.
Resonance Raman (RR) spectroscopy is an advanced Raman technique that can provide enhanced sensitivity and selectivity for specific parts of a molecule. By tuning the excitation laser wavelength to coincide with an electronic absorption band (as identified by UV-Vis spectroscopy), the vibrational modes associated with that electronic transition are selectively enhanced. For this compound, RR could be used to selectively probe the vibrations of the π-conjugated system, providing detailed information about how the molecular geometry changes upon electronic excitation.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of 4,5-Dichloro-3,6-dihydroxy-phthalonitrile. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of substituted phthalonitriles. uj.ac.zaresearchgate.net For this compound, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are used to perform geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
These optimized geometries are critical for understanding the steric and electronic effects of the substituents. The electron-withdrawing nature of the two chlorine atoms and two cyano groups, combined with the electron-donating character of the two hydroxyl groups, creates a complex electronic environment on the benzene (B151609) ring. DFT calculations also determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations This table illustrates the type of data generated from DFT geometry optimization. Actual values would be obtained from specific research papers.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Angle | Cl-C-C | ~119.5° |
| Bond Angle | C-C-O | ~121.0° |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. wikipedia.org For this compound, NBO analysis quantifies the electron density in each bond (e.g., C-C, C-Cl, O-H) and on each atom as lone pairs. researchgate.net
Table 2: Illustrative NBO Analysis Output This table shows representative data from an NBO analysis, highlighting key donor-acceptor interactions.
| Donor NBO | Acceptor NBO | E(2) Stabilization Energy (kcal/mol) |
|---|---|---|
| LP (O) | π(C=C) | High |
| LP (Cl) | σ(C-C) | Moderate |
| σ(C-H) | σ*(C-C) | Low |
Prediction and Interpretation of Spectroscopic Data
Computational methods are indispensable for the accurate interpretation of experimental spectra, allowing for the assignment of specific spectral features to underlying molecular phenomena.
Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. scispace.commdpi.com For this compound, TD-DFT calculations predict the vertical excitation energies and oscillator strengths of electronic transitions. These results are used to generate a theoretical spectrum that can be compared with experimental data.
The calculations can identify the nature of the primary electronic transitions. For example, a strong absorption band observed experimentally around 360 nm can be assigned to a specific transition between molecular orbitals, most commonly the π→π* transition from the HOMO to the LUMO. TD-DFT studies on substituted phthalocyanines and porphyrins show that functionals like CAM-B3LYP can provide accurate predictions, especially for systems with potential charge-transfer character. nih.govresearchgate.net
Table 3: Representative TD-DFT Results for Electronic Transitions This table demonstrates how TD-DFT results are used to assign experimental UV-Vis absorption bands.
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|---|
| 360 | ~355 | >0.1 | HOMO → LUMO (π→π) |
| 478 | ~470 | Low | LP(Cl) → π (Charge-transfer) |
| 628 | ~620 | Very Low | n→π* (Cyano) |
The calculation of harmonic vibrational frequencies using DFT is a standard procedure for assigning experimental infrared (IR) and Raman spectra. nih.gov After performing a geometry optimization on this compound, a frequency calculation yields a set of vibrational modes and their corresponding frequencies.
These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. mdpi.com This allows for the unambiguous assignment of observed spectral bands. For instance, experimental FTIR peaks at 3358 cm⁻¹ and 2232 cm⁻¹ can be confidently assigned to the O-H and C≡N stretching vibrations, respectively, based on the results of the DFT frequency analysis.
Table 4: Assignment of Key Vibrational Frequencies This table correlates experimental FTIR data with assignments confirmed by DFT calculations.
| Experimental Peak (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) | Vibrational Mode Assignment |
|---|---|---|
| 3358 | ~3360 | O-H Stretch |
| 2232 | ~2230 | C≡N Stretch |
| 1623 | ~1625 | C=C Aromatic Stretch |
| ~1350 (Predicted) | ~1350 | C-O Stretch |
| ~750 (Predicted) | ~750 | C-Cl Stretch |
Investigation of Reaction Mechanisms and Energetic Pathways
Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions. For this compound, this includes studying its formation and subsequent reactions, such as its cyclotetramerization to form phthalocyanines. mdpi.commdpi.com
By using DFT, researchers can model the entire reaction coordinate. This involves locating the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. Studies on analogous reactions, such as the formation of other phthalonitrile (B49051) derivatives, show that this method can elucidate multi-step pathways and identify key intermediates. researchgate.net This information is vital for optimizing reaction conditions, such as temperature and catalysts, to improve product yields and selectivity.
Molecular Modeling of Molecular Interactions
Computational and theoretical chemistry studies play a pivotal role in understanding the intricate molecular interactions of this compound. Through the application of molecular modeling techniques, researchers can elucidate the nature and strength of non-covalent interactions that govern the compound's behavior in various chemical and biological environments. These studies provide valuable insights into how the molecule interacts with itself, with solvent molecules, and with potential biological targets.
The molecular structure of this compound, featuring hydroxyl (-OH), cyano (-CN), and chloro (-Cl) functional groups on a benzene ring, allows for a variety of intermolecular interactions. These include hydrogen bonding, halogen bonding, and π-π stacking interactions. Molecular modeling helps to predict the geometry and energy of these interactions, which are fundamental to the compound's crystal packing, solubility, and binding affinity to receptors.
Hydrogen Bonding
The presence of both hydroxyl groups (hydrogen bond donors) and cyano groups (hydrogen bond acceptors) makes hydrogen bonding a dominant intermolecular force for this compound. Theoretical studies on similar hydroxylated and nitrilated aromatic compounds have demonstrated the formation of robust hydrogen bonds. In the case of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable.
Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the geometric parameters and binding energies of these hydrogen bonds. For instance, studies on analogous molecules have investigated the formation of dimers and larger aggregates stabilized by O-H···N or O-H···O hydrogen bonds. The strength of these interactions is a key factor in the supramolecular assembly of the compound in the solid state.
Halogen Bonding
The chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with Lewis bases. While typically weaker than hydrogen bonds, halogen bonds can play a significant role in directing molecular assembly and in ligand-receptor interactions. Computational studies can map the electrostatic potential surface of the molecule, identifying the positive region (the σ-hole) on the chlorine atoms that is characteristic of halogen bond donors. The interaction of these chlorine atoms with electron-rich sites, such as the nitrogen atom of a cyano group on a neighboring molecule, can be modeled to determine the preferred geometry and interaction energy.
π-π Stacking and van der Waals Interactions
Illustrative Interaction Parameters
While specific experimental data on the molecular interactions of this compound is limited in publicly available literature, theoretical calculations for analogous systems provide expected ranges for interaction energies and geometries. The following table presents hypothetical, yet representative, data for the types of interactions this molecule is expected to form, based on computational studies of similar compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |
| Hydrogen Bond | -OH | N≡C- | 2.7 - 3.1 | 3 - 7 |
| Hydrogen Bond | -OH | -OH | 2.6 - 3.0 | 4 - 8 |
| Halogen Bond | -Cl | N≡C- | 3.0 - 3.5 | 1 - 3 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | 2 - 5 |
This table is illustrative and based on computational studies of functionally similar molecules. Actual values for this compound would require specific experimental or computational investigation.
Research Applications and Advanced Studies
Catalytic Applications of 4,5-Dichloro-3,6-dihydroxy-phthalonitrile Derived Materials
Materials derived from this compound have demonstrated significant potential in various catalytic applications. The ability to form robust, functionalized networks and support metallic centers makes this compound a precursor of interest for developing novel catalysts.
The compound is a key precursor for creating metalloporphyrazine networks that function as effective heterogeneous catalysts. These materials are particularly noted for their catalytic activity in oxidation reactions. For instance, nickel-containing porphyrazine networks (Ni-Pz) derived from this phthalonitrile (B49051) exhibit properties suitable for catalytic oxidation processes. The resulting catalysts are stable at high temperatures, with decomposition temperatures often exceeding 300°C, a critical feature for industrial catalytic applications.
The formation of these catalytic materials involves the reaction of this compound with other organic linkers and metal salts. The resulting network structure provides accessible catalytic sites.
Table 1: Synthesis of Catalytic Metalloporphyrazine Networks
| Reactants | Conditions | Product | Application |
|---|
The design of polymer-supported catalysts often utilizes this compound due to its capacity to undergo condensation reactions, forming extended polymeric networks capable of chelating metal ions. A notable synthetic route involves its reaction with 2,3,5,6-tetraamino-1,4-benzoquinone under acidic conditions to yield robust networks. These networks can then be metallated to create polymer-supported catalysts.
The choice of the metal salt during synthesis allows for the creation of catalysts with specific properties. For example, complexes formed with nickel (NiCl₂) show potential for catalytic oxidation. The resulting polymeric structure ensures the stability and recyclability of the catalyst, which are key advantages of heterogeneous systems.
Table 2: Metal Complexation for Catalytic Materials
| Metal Salt | Conditions | Resulting Complex | Key Properties |
|---|---|---|---|
| NiCl₂ | Dry quinoline, 219°C, 30 min | Ni-Pz network | Magnetic ordering, catalytic oxidation |
Advanced Materials Science Research
In materials science, this compound is a precursor for a range of functional materials, from semiconductors to energy storage systems, owing to its ability to form stable, conjugated phthalocyanine (B1677752) and porphyrazine structures.
Phthalocyanine frameworks, known for their semiconducting properties, can be synthesized from this compound through a process called cyclotetramerization. This reaction can be catalyzed to produce either metal-free or metallated phthalocyanine derivatives. Zinc-containing porphyrazine (Zn-Pz) networks derived from this compound have been shown to exhibit semiconductor behavior.
Furthermore, the compound is used to create silicon phthalocyanines (SiPcs), which are valuable in optoelectronics. The chlorine atoms on the precursor molecule can undergo nucleophilic substitution, allowing for the attachment of various functional groups. This functionalization is used to tune the material's properties; for instance, attaching silanol (B1196071) groups can enhance thermal stability, which is crucial for optoelectronic device longevity.
Table 3: Synthesis of Phthalocyanine Frameworks
| Catalyst | Temperature | Product | Yield |
|---|---|---|---|
| Li/pentanol | Reflux | Metal-free Porphyrazine (Pz) | 65–70% |
The redox activity of metal complexes derived from this compound makes them promising candidates for research in energy storage systems. The ability of the hydroxyl and nitrile groups to chelate with transition metals leads to the formation of stable complexes that can undergo reversible oxidation and reduction processes. These electrochemical properties are fundamental for applications in batteries and other energy storage devices. Specifically, zinc-porphyrazine (Zn-Pz) networks exhibit redox activity that is actively being explored for this purpose.
Functional polymeric materials are fabricated from this compound via two primary reaction pathways: condensation and cyclotetramerization. Condensation reactions with other monomers, such as 2,3,5,6-tetraamino-1,4-benzoquinone, result in extended network polymers. Alternatively, catalytic cyclotetramerization yields robust phthalocyanine and porphyrazine frameworks.
A key characteristic of these resulting polymers is their high thermal stability, with many derivatives showing stability up to 400°C. This thermal resilience is essential for processing the materials for various applications and for their performance in demanding environments. The presence of chlorine atoms also offers a route for further functionalization through nucleophilic substitution, allowing for the synthesis of a wide array of polymeric materials with tailored functionalities.
Mechanistic Studies of Biological Interactions (excluding clinical data)
The unique arrangement of chloro, hydroxyl, and cyano functional groups on the benzene (B151609) ring of this compound makes it a molecule of significant interest in the study of biological interactions at a molecular level. Research, largely excluding clinical data, has focused on understanding the mechanisms by which this compound and its derivatives interact with biological systems.
The antioxidant capability of this compound is a recognized area of its biological activity. researchgate.net The primary mechanism is attributed to its function as a free radical scavenger, which helps in mitigating oxidative stress. researchgate.net This action is fundamentally linked to the presence of the two hydroxyl (-OH) groups on the aromatic ring.
The core antioxidant mechanism is believed to be Hydrogen Atom Transfer (HAT). In this process, the phenolic hydroxyl groups can donate a hydrogen atom to an unstable free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The stability of the resulting phenoxyl radical on the this compound molecule is a key factor in its efficacy. Studies on structurally similar phenolic compounds demonstrate that the antioxidant ability is critically dependent on the hydroxyl groups. chemsrc.com The presence of electron-withdrawing groups, such as the chloro and cyano substituents, can modulate the bond dissociation enthalpy of the O-H bond, influencing the ease of hydrogen atom donation.
Research into the antioxidant capacity of this compound has utilized standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.net These tests have confirmed that the compound exhibits significant radical scavenging activity. researchgate.net
Table 1: Functional Group Contribution to Antioxidant Mechanism
| Functional Group | Role in Antioxidant Mechanism | Underlying Principle |
|---|---|---|
| 3,6-dihydroxy (-OH) | Primary active site for radical scavenging. | Donates hydrogen atoms (Hydrogen Atom Transfer) to neutralize free radicals. The enol structure is key to this activity. chemsrc.com |
| 4,5-Dichloro (-Cl) | Modulates electronic properties. | As electron-withdrawing groups, they influence the redox potential of the molecule and the stability of the resulting radical after H-donation. |
| Cyano (-CN) | Influences molecular structure and electronic density. | Contributes to the overall electronic structure that can affect the reactivity of the hydroxyl groups. |
At the molecular level, this compound is investigated for its potential to interact with various enzymes and biological receptors. researchgate.net These interactions are non-covalent and are governed by the molecule's structural and electronic properties. The specific functional groups allow for a range of intermolecular forces that can lead to binding within the active or allosteric sites of proteins.
The key interactions include:
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. This allows for specific and directional interactions with amino acid residues (e.g., serine, threonine, histidine) in a protein's binding pocket.
Halogen Bonding: The chlorine atoms can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen) on a protein.
π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Research suggests these interactions could lead to the modulation of enzyme activity through mechanisms like competitive inhibition, where the molecule competes with the natural substrate for the active site, or allosteric effects, where binding to a different site changes the protein's conformation and activity. researchgate.net While direct studies on this specific molecule are limited, research on analogous compounds underscores the importance of hydroxyl groups for high-affinity receptor binding. For instance, studies on epoxymorphinan derivatives have shown that the removal of a key hydroxyl group drastically reduces binding affinity for opioid receptors, highlighting the critical role this functional group plays in molecular recognition. nih.gov
This compound is a vital precursor for the synthesis of substituted phthalocyanines (Pcs), a class of compounds extensively researched for their application as photosensitizers in photodynamic therapy (PDT). researchgate.netsigmaaldrich.com The photophysical mechanism of interest is the generation of cytotoxic singlet oxygen.
The mechanism proceeds as follows:
Ground State and Excitation: The phthalocyanine molecule, derived from the precursor, exists in a stable ground state (S₀). Upon irradiation with light of a specific wavelength, typically in the red or near-infrared region (Q-band absorption, ~670-700 nm), the molecule absorbs a photon and is promoted to an excited singlet state (S₁). sigmaaldrich.com
Intersystem Crossing: The excited singlet state is short-lived. The molecule can relax back to the ground state via fluorescence or, more importantly for PDT, it can undergo a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The efficiency of this process is crucial for a good photosensitizer.
Energy Transfer (Type II Mechanism): In the triplet state, the photosensitizer can transfer its energy to ambient molecular oxygen (³O₂), which is naturally in a triplet ground state. This energy transfer excites the oxygen molecule to the highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀).
Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with numerous biological molecules (lipids, proteins, nucleic acids), leading to oxidative stress and inducing cell death in the targeted tissue.
Derivatives of this compound are used to create phthalocyanines with enhanced properties, such as improved solubility and better cellular uptake, which are critical for effective PDT. researchgate.net Studies on related zinc phthalocyanine derivatives have been conducted to quantify the yield of singlet oxygen generation, confirming this photophysical pathway. bldpharm.comresearchgate.net
Table 2: Key Photophysical Events in Phthalocyanine Photosensitization
| Step | Process | Description |
|---|---|---|
| 1 | Light Absorption (Excitation) | Phthalocyanine absorbs a photon (Q-band), transitioning from ground state (S₀) to an excited singlet state (S₁). |
| 2 | Intersystem Crossing (ISC) | The molecule transitions from the short-lived singlet state (S₁) to a long-lived triplet state (T₁). |
| 3 | Energy Transfer | The triplet state photosensitizer transfers its energy to ground state molecular oxygen (³O₂). |
| 4 | Singlet Oxygen Generation | Molecular oxygen is converted to its highly reactive singlet state (¹O₂), the primary cytotoxic agent. |
Electrochemical Studies and Electrocatalytic Research
While direct electrochemical studies on this compound are not extensively documented, its primary importance in this field is as a critical building block for creating highly functional metallophthalocyanines (M-Pcs). These M-Pcs are the focus of significant electrochemical and electrocatalytic research. nih.govnih.gov The substituents on the phthalonitrile precursor, in this case, the chloro and dihydroxy groups, directly influence the electronic properties, solubility, and ultimately the electrochemical behavior of the resulting phthalocyanine macrocycle. dergipark.org.tr
Electrochemical investigations of M-Pcs derived from substituted phthalonitriles are commonly performed using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.govdergipark.org.tr These studies reveal that M-Pcs are redox-active, often displaying multiple one-electron transfer processes. These redox events can be either metal-centered or ligand-centered (based on the Pc ring), depending on the central metal ion and the peripheral substituents. nih.gov
For example:
Metal-Centered Redox: Phthalocyanines with redox-active metal centers like Cobalt (Co), Iron (Fe), or Manganese (Mn) can show oxidation/reduction peaks corresponding to changes in the metal's oxidation state (e.g., Co(II)/Co(I) or Mn(III)/Mn(II)). nih.gov
Ligand-Centered Redox: Phthalocyanines with redox-inactive metals like Zinc (Zn) or metal-free variants (H₂Pc) exhibit redox processes based on the π-electron system of the macrocyclic ring.
This tunable redox behavior makes M-Pcs highly valuable in electrocatalysis. They are researched as catalysts for a variety of reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction, and the oxidation of various organic and inorganic substrates. nih.gov The M-N₄ coordination structure within the phthalocyanine acts as the active site, and its catalytic performance can be finely tuned by the peripheral groups inherited from the phthalonitrile precursor. nih.gov The electron-withdrawing chloro groups and electron-donating hydroxyl groups from this compound would have opposing effects on the electron density of the Pc ring, allowing for precise tuning of the catalyst's electronic structure and, consequently, its activity and selectivity.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of phthalocyanines, major derivatives of 4,5-Dichloro-3,6-dihydroxy-phthalonitrile, has traditionally relied on methods that are effective but environmentally taxing. nih.gov These methods often use high-boiling, hazardous organic solvents like dimethylaminoethanol (B1669961) (DMAE), which is flammable, corrosive, and harmful to the environment. nih.govresearchgate.net The future in this area lies in developing and optimizing greener, more sustainable synthetic protocols. researchgate.net
Key sustainable approaches currently being explored include:
Solvent Replacement: Research is focused on replacing hazardous solvents with more benign alternatives. nih.gov Promising results have been seen with greener solvents such as anisole, glycerol, and ionic liquids, which can serve as effective reaction media. researchgate.netnih.gov
Solid-State Synthesis: A novel solid-state approach using ball-milling and aging significantly reduces the amount of solvent required—by up to 100-fold in some cases. nih.gov This method sets a foundation for synthesizing a wider range of phthalocyanines through a much greener process. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance purity, representing a more energy-efficient pathway. taylorfrancis.com
Alternative Catalysts and Bases: The common use of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is being challenged by cheaper and more environmentally friendly inorganic bases, such as potassium hydroxide (B78521) (KOH). researchgate.netnih.gov
These greener methods are not only aimed at reducing environmental impact but also at improving efficiency and lowering costs. cnr.it The evaluation of these new processes often involves metrics like the E-factor (ratio of waste mass to product mass) and EcoScale to quantitatively assess their sustainability. researchgate.netcnr.it
| Parameter | Traditional Synthesis (e.g., using DMAE) | Emerging Sustainable Approaches | Key Advantages of Sustainable Routes |
| Solvent | High-boiling, hazardous solvents (DMAE, quinoline). nih.gov | Greener solvents (glycerol, anisole), ionic liquids, or solid-state (solvent-less) conditions. nih.govnih.govtaylorfrancis.com | Reduced toxicity, environmental impact, and improved safety. nih.govresearchgate.net |
| Energy Source | Conventional heating, often for extended periods. | Microwave irradiation, ball-milling. nih.govtaylorfrancis.com | Faster reaction times, lower energy consumption. taylorfrancis.com |
| Base/Catalyst | Organic bases like DBU. nih.gov | Inorganic bases (e.g., KOH). researchgate.netnih.gov | Lower cost and reduced environmental persistence. nih.govcnr.it |
| Reaction Time | Can be many hours. | Significantly shortened, sometimes to minutes. taylorfrancis.com | Increased throughput and process efficiency. taylorfrancis.com |
| Waste Profile | High E-factor, generation of hazardous waste. researchgate.net | Lower E-factor, use of recyclable media (e.g., ionic liquids). researchgate.nettaylorfrancis.com | Minimized waste production and easier purification. cnr.it |
Integration into Multi-component and Supramolecular Assemblies
The planar, 18-π-electron structure of phthalocyanines derived from this compound makes them ideal candidates for constructing complex, functional supramolecular systems. mdpi.com These assemblies are held together by non-covalent interactions, primarily π–π stacking. nih.gov The future in this domain is focused on designing and controlling these interactions to create materials with novel properties.
The functional groups on the this compound precursor are critical for this purpose. The hydroxyl (-OH) and chlorine (-Cl) atoms are reactive sites that allow for further chemical modification. This "functionalization" of the phthalocyanine (B1677752) periphery is essential for:
Improving Solubility: Unsubstituted phthalocyanines are often insoluble, which limits their application. Attaching other chemical groups improves solubility and processability. mdpi.comresearchgate.net
Directing Assembly: Specific functional groups can guide how individual phthalocyanine molecules stack and arrange themselves, leading to the formation of controlled nanostructures like nanofibers, rods, and disks.
Creating Multi-component Systems: The precursor can be reacted with other, differently-substituted phthalonitriles in a statistical synthesis to create asymmetrically substituted (e.g., A₃B type) phthalocyanines. nih.gov This allows for the integration of different functionalities within a single molecule.
Interfacing with Other Materials: Functional groups can act as anchors to link phthalocyanines to other photoactive or electroactive materials, such as fullerenes or carbon nanotubes, to create donor-acceptor systems for applications in artificial photosynthesis or photovoltaics. nih.govphthalocyanines.com
Emerging research is exploring the integration of these tailored phthalocyanines into complex systems for photoinduced electron transfer and energy up/down-conversion processes, mimicking natural photosynthesis. phthalocyanines.com
| Assembly Type | Role of Precursor's Functional Groups | Resulting System/Application |
| Self-Assembled Nanostructures | Hydroxyl and chloro groups can be modified to control intermolecular spacing and stacking geometry. | Formation of ordered materials (nanofibers, liquid crystals) for use in sensors and organic electronics. nih.gov |
| Asymmetric Phthalocyanines (A₃B) | Used in mixed cyclotetramerization reactions with other phthalonitriles. nih.gov | Molecules with distinct functionalities on different sides, enabling directional properties. nih.gov |
| Host-Guest Complexes | Functional groups can create specific binding sites for other molecules. | Development of chemical sensors and molecular recognition systems. |
| Composites with Nanomaterials | Serves as an anchor for covalent or non-covalent attachment to surfaces like carbon nanotubes or graphene. nih.gov | Hybrid materials for catalysis, photovoltaics, and advanced electronics. nih.govphthalocyanines.com |
| Multi-Porphyrinoid Systems | Integration with other porphyrinoids (like porphyrins) via linking groups attached to the periphery. phthalocyanines.com | Systems for artificial photosynthesis, mimicking natural light-harvesting complexes. phthalocyanines.com |
Advanced Characterization of Nanostructured Materials Incorporating the Compound
As researchers create increasingly complex materials from this compound, the need for advanced characterization techniques becomes paramount. Understanding the relationship between a material's structure at the nanoscale and its macroscopic properties is a key research challenge. nih.gov While standard techniques like FTIR, NMR, and UV-Vis spectroscopy are used to confirm the synthesis of the initial compound and its direct derivatives, a broader suite of tools is required to analyze the final nanostructured assemblies. nih.gov
Future opportunities lie in the correlative use of multiple characterization techniques to build a complete picture of these materials. researchgate.net
Key characterization methods and their applications include:
Microscopy Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the size, shape, and morphology of nanoparticles and assembled structures. researchgate.netyoutube.com Atomic Force Microscopy (AFM) provides topographical information at the nanoscale. researchgate.net
Scattering Techniques: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of particles in solution and to monitor their aggregation or stability. youtube.com
Spectroscopic and Diffraction Techniques: X-ray Diffraction (XRD) provides information on the crystallinity and packing of molecules within an assembly. nih.gov X-ray Photoelectron Spectroscopy (XPS) is crucial for determining surface composition and the chemical state of elements, which is particularly important for studying the interaction between phthalocyanines and other materials in a composite. nih.gov
Surface and Stability Analysis: Zeta Potential measurements are used to determine the surface charge of particles in a colloid, which is a key indicator of their stability. youtube.com Thermogravimetric Analysis (TGA) is used to study the thermal stability of the materials and to quantify the amount of a complex loaded onto a support, such as carbon nanotubes. nih.gov
| Technique | Information Provided | Relevance to Materials from the Compound |
| Transmission Electron Microscopy (TEM) | Particle size, shape, structure, and crystallinity. youtube.com | Visualizing the morphology of phthalocyanine nanostructures and composites. |
| Dynamic Light Scattering (DLS) | Hydrodynamic size of particles in solution, aggregation state. youtube.com | Monitoring the stability of colloidal suspensions of functionalized phthalocyanines. |
| Zeta Potential | Surface charge and colloidal stability. youtube.com | Predicting the long-term stability of nanoparticle formulations for biological or electronic applications. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. nih.govresearchgate.net | Confirming functionalization and studying the electronic interaction in composites (e.g., with CNTs). nih.gov |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing. nih.govresearchgate.net | Determining the arrangement of phthalocyanine molecules in self-assembled films and crystals. |
| Thermogravimetric Analysis (TGA) | Thermal stability, composition of composites. nih.gov | Assessing the temperature resistance of materials for high-temperature catalysis and quantifying components in hybrid materials. |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Mechanistic Biology
The true potential of this compound is realized at the intersection of multiple scientific disciplines. The ability to tune its derivatives at the molecular level allows for the design of materials with specific functions, bridging the gap between fundamental chemistry, applied materials science, and complex biological systems.
Chemistry and Materials Science: The versatile chemistry of phthalocyanines enables their use as functional materials in a wide array of high-tech fields. mdpi.com Research focuses on tuning their electronic and optical properties for applications such as:
Organic Electronics: As semiconductors and charge transport materials in organic and perovskite solar cells. phthalocyanines.com
Sensors: The π-conjugated system is sensitive to the surrounding chemical environment, making phthalocyanines excellent candidates for gas and chemical sensors. nih.gov
Catalysis: Metallated phthalocyanines are robust catalysts, and attaching them to supports like carbon nanotubes creates high-surface-area, recyclable catalytic systems. nih.gov
Chemistry and Mechanistic Biology: The compound and its derivatives show significant biological activity. This opens up avenues for therapeutic and diagnostic applications:
Photodynamic Therapy (PDT): Phthalocyanines are excellent photosensitizers. When they absorb light, they can produce reactive oxygen species that kill cancer cells or bacteria. nih.govphthalocyanines.com Future work involves functionalizing them to improve targeting to specific cells.
Antioxidant and Antitumor Agents: Novel phthalocyanines synthesized from related precursors have shown strong antioxidant and anticancer properties. nih.gov Research into the structure-activity relationships (SARs) aims to understand the mechanisms behind this activity and to design more potent compounds. nih.gov
Enzyme Inhibition: The parent compound can interact with enzymes involved in metabolic pathways, suggesting potential roles in modulating biological processes.
The overarching opportunity is to use the foundational chemistry of this compound to create "smart" materials that can perform specific tasks, whether it is converting light to energy, detecting a specific molecule, or targeting a diseased cell.
Q & A
Q. What are the standard synthetic routes for 4,5-Dichloro-3,6-dihydroxy-phthalonitrile, and how do they compare in efficiency?
The compound is typically synthesized via a multi-step halogenation and nitrile introduction process. A common method involves chlorination of dihydroxyphthalonitrile precursors, as described in the improved protocol by Baklagin et al., which replaces traditional harsh conditions with milder bases like Na₂CO₃ or Cs₂CO₃ to achieve yields of 14–26% over 24 hours . Earlier methods, such as the four-step Wörle protocol, require high temperatures (160°C) and triethylphosphite, but newer approaches emphasize optimizing reaction time and base selection to reduce side products .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation, as demonstrated in studies of analogous phthalonitriles (e.g., 4,5-Bis(4-methoxyphenoxy)phthalonitrile), where SCXRD confirmed planarity and intermolecular interactions with R factors <0.04 . Powder XRD and NMR (¹H/¹³C) are employed for purity assessment, while UV-Vis spectroscopy identifies electronic transitions relevant to applications in optoelectronics . Software like SHELXL refines crystallographic data , and Mercury aids in 3D visualization and comparison with related structures .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic aromatic substitution (SNAr) to synthesize derivatives?
Key variables include nucleophile strength, base selection, and solvent polarity. For example, reactions with secondary amines (e.g., dimethylamine) require polar aprotic solvents (DMF) and elevated temperatures (100–160°C) to activate the chloro-substituted positions . Competitive hydrolysis of nitrile groups can occur if moisture is present, necessitating anhydrous conditions. Kinetic studies using HPLC or GC-MS are recommended to monitor intermediate formation and adjust reaction time .
Q. How should researchers address contradictory yield data in SNAr reactions with N-nucleophiles?
Discrepancies in yields (e.g., 14% vs. 26% with Na₂CO₃ vs. Cs₂CO₃) may arise from base strength affecting deprotonation efficiency . Systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃) and reaction time (3–24 hours) is advised. Mechanistic studies using DFT calculations can identify transition-state barriers, while in situ IR spectroscopy tracks nitrile stability under varying conditions.
Q. What computational tools predict the compound’s reactivity in phthalocyanine synthesis?
Density Functional Theory (DFT) models analyze electron-withdrawing effects of chloro and hydroxy groups on ring activation. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in macrocyclization . Comparative crystallographic data from Mercury or Cambridge Structural Database (CSD) validate computational predictions against experimental structures .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
The compound’s polarity and hydrogen-bonding propensity can lead to solvent inclusion or polymorphism. Slow evaporation from DMSO/water mixtures at 298 K promotes single-crystal growth . Twinning issues are resolved using SHELXL’s TWIN/BASF commands , while ORTEP-3 visualizes displacement ellipsoids to confirm molecular rigidity .
Q. How does the compound’s electronic structure influence its application in fluorescent sensors?
The chloro and hydroxy groups create a conjugated π-system, enabling charge-transfer interactions with electron-deficient analytes (e.g., explosives). Zinc phthalocyanines derived from this compound exhibit fluorescence quenching upon binding nitroaromatics, as shown in studies with trinitrophenol . Time-resolved fluorescence spectroscopy quantifies quenching efficiency (Stern-Volmer analysis), while cyclic voltammetry correlates redox potentials with sensor performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
